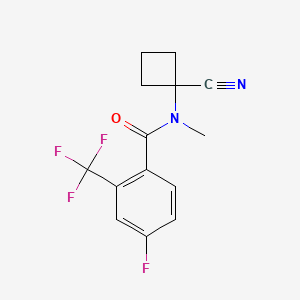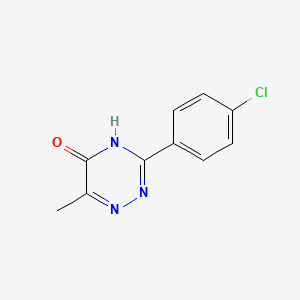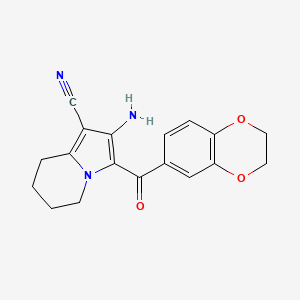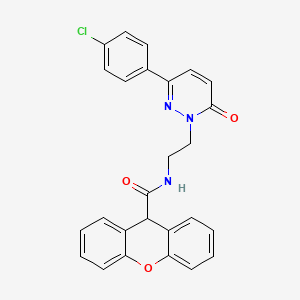
N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide” is a complex chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would include a cyclobutyl ring with a cyanide group attached, a benzamide moiety, and several fluorine atoms. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. It’s likely that it would participate in reactions typical of nitriles, amides, and fluorinated compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to have a relatively high molecular weight due to the presence of multiple fluorine atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activity
Compounds with structural similarities to N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide, especially those with fluorinated and trifluoromethyl groups, have been explored for their antimicrobial and antitumor activities. For instance, fluorinated benzisothiazolones and dithiobis(benzamides) have shown significant antifungal and antibacterial activities, suggesting a potential for developing new antimicrobial agents (Carmellino et al., 1994). Similarly, synthetic benzamide derivatives, including those with fluorine atoms, demonstrated marked in vivo antitumor activity against various human tumors, highlighting their potential in chemotherapy (Saito et al., 1999).
Fluorination Techniques and Chemical Synthesis
The chemical synthesis of fluorinated compounds, including benzamides, is of great interest due to the unique properties that fluorine atoms impart to organic molecules. Techniques such as Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination have been developed, utilizing N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source. This methodology is crucial for medicinal chemistry and synthesis, demonstrating the versatility of fluorination techniques (Wang et al., 2009).
Sensing and Detection Applications
The development of colorimetric sensors for detecting ions is another application area. N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and shown to exhibit drastic color changes in response to fluoride ions. This indicates their utility in naked-eye detection of such ions in solutions, based on a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Material Science and Organic Electronics
Fluorinated benzamides and related compounds are also investigated for their potential in material science and organic electronics. For example, functionality-oriented derivatization strategies have been employed to develop molecular gels and fluorescent films for vapor detection, showcasing the role of fluorinated compounds in creating advanced materials with specific sensing capabilities (Fan et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O/c1-20(13(8-19)5-2-6-13)12(21)10-4-3-9(15)7-11(10)14(16,17)18/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSYHSJSAVISDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)F)C(F)(F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2600085.png)

![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2600089.png)

![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600095.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2600096.png)
![4-Amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one](/img/structure/B2600097.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2600101.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2600104.png)



